4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridine (TFMP) derivatives, generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Scientific Research Applications
Applications in Photoaffinity Labeling
A derivative closely related to 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride has been synthesized for photoaffinity labeling. This compound exhibits acid stability and has been used to label enzymes, undergoing photolysis with minimal rearrangement, a feature desirable for precise molecular targeting in biochemical studies (Chowdhry, Vaughan, & Westheimer, 1976).
Anticancer Activity
Another study focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety. These compounds, including those similar to this compound, showed potent anticancer activity, highlighting their importance in developing new therapeutic agents (Gomha et al., 2017).
Organic Synthesis Catalysis
Trityl chloride, a compound related to the chemical family of this compound, has been used as a catalyst for synthesizing various organic compounds. This showcases the potential utility of such chemicals in facilitating organic reactions under mild conditions, leading to efficient and high-yield syntheses (Zare et al., 2014).
Material Science and Chemistry
Research into the synthesis and applications of mixed crystals containing derivatives like this compound has contributed to the development of photochromic materials. These materials change color upon exposure to light, offering applications in optical storage, smart windows, and sensors (Takami, Kuroki, & Irie, 2007).
Analytical Chemistry Applications
Additionally, compounds within the same chemical family have been used in analytical chemistry for quality control purposes. Methods developed for the quantitative determination of similar compounds facilitate their qualitative estimation at various stages of industrial synthesis, demonstrating their role in ensuring the purity and consistency of pharmaceutical products (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).
Mechanism of Action
Target of Action
It is a metabolite of gw 501516 , which is known to act as a peroxisome proliferator-activated receptor (PPAR) agonist .
Mode of Action
As a metabolite of GW 501516, this compound may share similar interactions with its targets. PPAR agonists bind to PPARs, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These genes are involved in various biological processes such as lipid metabolism, cell proliferation, and inflammation .
Biochemical Pathways
As a ppar agonist, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
As a ppar agonist, it may have effects on lipid metabolism, glucose homeostasis, and inflammation .
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c1-6-9(10(13)18)19-11(17-6)7-2-4-8(5-3-7)12(14,15)16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYXWKDDPTUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383275 | |
Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477291-09-1 | |
Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.